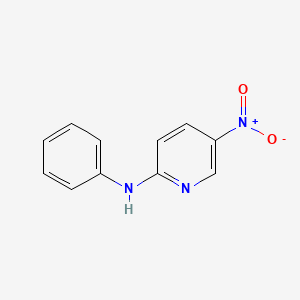
6-Chlor-9-phenyl-9H-Purin
Übersicht
Beschreibung
6-Chloro-9-phenyl-9H-purine is a purine derivative with the molecular formula C11H7ClN4. This compound is characterized by a chlorine atom at the 6th position and a phenyl group at the 9th position of the purine ring. Purines are a class of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Wissenschaftliche Forschungsanwendungen
6-Chloro-9-phenyl-9H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.
Biology: It is used in studies involving nucleic acid analogs and enzyme inhibitors.
Medicine: Research into its potential as an antitumor agent has shown promise.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary targets of 6-Chloro-9-phenyl-9h-purine are enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides .
Mode of Action
6-Chloro-9-phenyl-9h-purine interacts with its targets by inhibiting their activities . . The compound has been found to display weak inhibitory activity against DHFR .
Biochemical Pathways
The compound affects the folate pathway, which is deeply involved in the one-carbon transfer necessary for the synthesis of DNA nucleotides . By inhibiting the enzymes in this pathway, 6-Chloro-9-phenyl-9h-purine disrupts DNA synthesis, leading to cell cycle arrest and induction of apoptosis .
Pharmacokinetics
It has been suggested that 6-chloro-9-phenyl-9h-purine has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is estimated to be around 2.27 .
Result of Action
The molecular and cellular effects of 6-Chloro-9-phenyl-9h-purine’s action include the induction of apoptosis and cell cycle arrest . Specifically, it has been found to cause S-phase arrest in HL-60 cells .
Action Environment
It is known that the compound’s action can be affected by the presence of other compounds, such as other antifolates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Chloro-9-phenyl-9H-purine can be synthesized through various methods. One common approach involves the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . This reaction typically requires heating under pressure to achieve the desired product.
Industrial Production Methods
In industrial settings, the synthesis of 6-Chloro-9-phenyl-9H-purine may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-phenyl-9H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by different nucleophiles such as methoxide, ethoxide, phenoxide, butylamine, and piperidine.
Oxidation and Reduction Reactions: These reactions can modify the purine ring or the substituents attached to it.
Common Reagents and Conditions
Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are frequently used solvents in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with sodium methoxide yields 2-methoxy-9-phenyl-9H-purine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: Lacks the phenyl group at the 9th position.
2,6-Dichloro-9H-purine: Contains an additional chlorine atom at the 2nd position.
2-Amino-6-chloropurine: Has an amino group at the 2nd position instead of a phenyl group.
Uniqueness
6-Chloro-9-phenyl-9H-purine is unique due to the presence of both a chlorine atom at the 6th position and a phenyl group at the 9th position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
6-chloro-9-phenylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWAWPZGZXXLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969999 | |
| Record name | 6-Chloro-9-phenyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-24-6 | |
| Record name | 6-Chloro-9-phenyl-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC26291 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-9-phenyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-9-phenyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)oxy]-, methyl sulfate](/img/structure/B1607275.png)


![Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate](/img/structure/B1607280.png)




